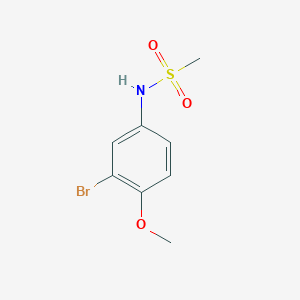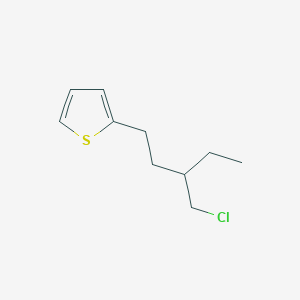
2-(3-(Chloromethyl)pentyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Chloromethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15ClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)pentyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 2-(3-(azidomethyl)pentyl)thiophene or 2-(3-(thiomethyl)pentyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-(methyl)pentyl)thiophene
Wissenschaftliche Forschungsanwendungen
2-(3-(Chloromethyl)pentyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Wirkmechanismus
The mechanism of action of 2-(3-(Chloromethyl)pentyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Bromomethyl)pentyl)thiophene
- 2-(3-(Iodomethyl)pentyl)thiophene
- 2-(3-(Methyl)pentyl)thiophene
Uniqueness
2-(3-(Chloromethyl)pentyl)thiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for various chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H15ClS |
|---|---|
Molekulargewicht |
202.74 g/mol |
IUPAC-Name |
2-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(8-11)5-6-10-4-3-7-12-10/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
ZFGMLKZOCNADQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1=CC=CS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



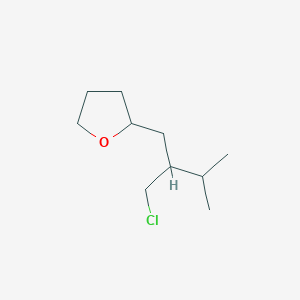
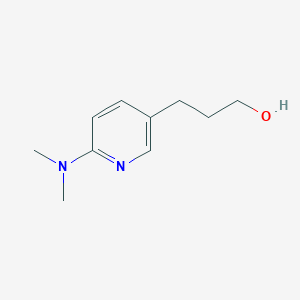
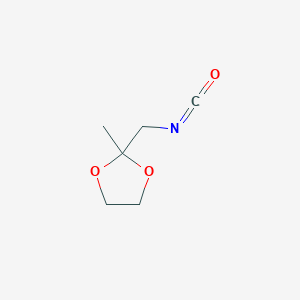
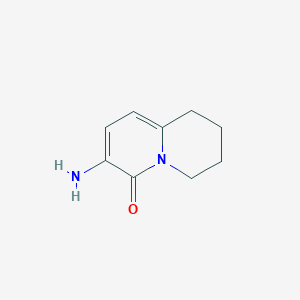
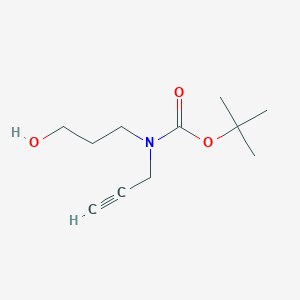
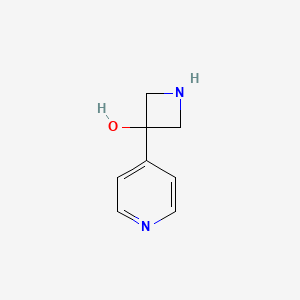
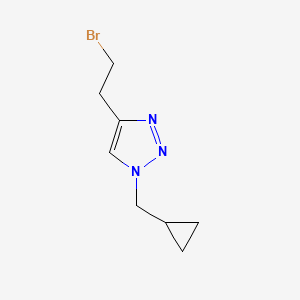
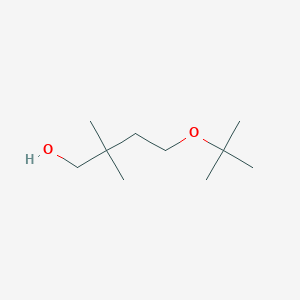


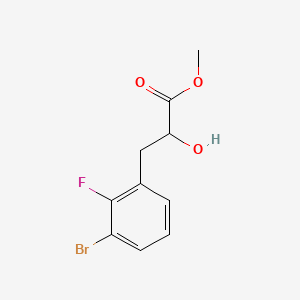
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
